2,4-Dichloro-6-methoxybenzaldehyde

描述

Structural Context of Halogenated Benzaldehydes and Anisoles

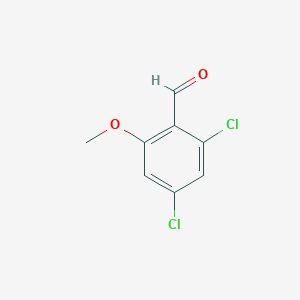

2,4-Dichloro-6-methoxybenzaldehyde is an organic compound belonging to the family of substituted benzaldehydes. Its structure is characterized by a benzene (B151609) ring core with an aldehyde (-CHO) group, two chlorine atoms at positions 2 and 4, and a methoxy (B1213986) (-OCH3) group at position 6. evitachem.com This specific arrangement of functional groups places it within the broader categories of halogenated benzaldehydes and anisoles.

Halogenated benzaldehydes are benzaldehyde (B42025) derivatives containing one or more halogen atoms on the aromatic ring. The presence and position of these halogens significantly influence the compound's reactivity and physical properties. Similarly, anisoles are compounds that feature a methoxy group attached to a benzene ring. nih.gov The interplay between the electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the methoxy group in this compound creates a unique electronic environment on the aromatic ring, which in turn dictates its chemical behavior.

Significance of Dichloromethoxy-Substituted Aromatic Aldehydes in Modern Organic and Medicinal Chemistry Research

Dichloromethoxy-substituted aromatic aldehydes are valuable intermediates in the synthesis of a wide array of more complex molecules. nih.govdesigner-drug.com Their importance stems from the reactivity of the aldehyde group, which can readily participate in various chemical transformations to build larger molecular frameworks. The dichloro and methoxy substituents provide additional handles for synthetic modification and can influence the biological activity of the final products. In medicinal chemistry, these substituted aldehydes serve as building blocks for the development of new therapeutic agents. The specific substitution pattern can be crucial for binding to biological targets and achieving desired pharmacological effects. nih.gov

Overview of Research Trajectories for this compound and Related Compounds

Research involving this compound and its analogs has primarily focused on their synthesis and utilization as precursors in organic synthesis. evitachem.com Scientists have explored various methods to prepare these compounds, aiming for improved yields and more environmentally friendly processes. A significant area of investigation is their application as key intermediates in the creation of pharmaceuticals, agrochemicals, and functional materials. evitachem.com For instance, related dialkoxybenzaldehydes are recognized as important precursors for the pharmaceutical industry. designer-drug.com The unique substitution pattern of this compound makes it a subject of interest for its potential biological activities, including studies on enzyme inhibition. evitachem.com

Scope and Research Objectives

This article aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to detail its structural characteristics, explore its synthesis and chemical reactivity, and highlight its applications in various areas of chemical research. The information presented is based on established scientific literature and aims to be a valuable resource for researchers in organic and medicinal chemistry.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H6Cl2O2 |

| Molecular Weight | 205.04 g/mol |

| Appearance | Solid |

| Melting Point | 71-72 °C |

This table presents key physicochemical properties of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through several routes. A common method involves the chlorination of 6-methoxybenzaldehyde using a suitable chlorinating agent. evitachem.com An alternative approach is the Vilsmeier-Haack reaction, which can introduce the aldehyde group onto a pre-existing dichlorinated methoxybenzene ring. google.com A patent describes a one-step synthesis of 2,4-dichlorobenzaldehyde (B42875) using diacetylmethane, DMF, and phosphorus oxychloride, achieving a yield of 75% after recrystallization. google.com

Characterization of this compound is typically performed using standard analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Spectroscopic Data for this compound

| Technique | Key Signals/Features |

| ¹H NMR | Signals corresponding to the aldehyde proton, aromatic protons, and methoxy protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those attached to chlorine and the methoxy group), and the methoxy carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C-O stretch of the methoxy group, and C-Cl bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

This table summarizes the expected spectroscopic data for the characterization of this compound.

Chemical Reactivity and Transformations

The chemical reactivity of this compound is governed by its functional groups: the aldehyde, the methoxy group, and the dichlorinated aromatic ring. The aldehyde group can undergo a variety of reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid, 2,6-dichloro-4-methoxybenzoic acid. nih.gov

Reduction: Conversion to the corresponding alcohol.

Condensation Reactions: Reaction with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives.

The methoxy group is generally stable but can be cleaved under harsh conditions. The chlorinated aromatic ring is susceptible to nucleophilic aromatic substitution, although the reaction conditions would need to be carefully controlled.

Applications in Chemical Research

This compound is a valuable building block in organic synthesis. evitachem.com Its utility stems from its trifunctional nature, allowing for sequential or selective transformations to construct more complex molecular architectures.

Building Block in the Synthesis of Complex Molecules

The aldehyde functionality serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It can be used in various named reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, to extend the carbon chain and introduce new functional groups. The chlorine and methoxy substituents can be further manipulated to create a diverse range of derivatives. For example, related dialkoxybenzaldehydes are used in the preparation of symmetrical and unsymmetrical derivatives. designer-drug.com

Key Intermediate in the Synthesis of Biologically Active Compounds and Functional Materials

The dichloromethoxy-substituted benzaldehyde scaffold is found in various compounds with interesting biological properties. For instance, quinoline (B57606) derivatives, which can be synthesized from precursors like this compound, have shown a wide range of medicinal activities, including antiprotozoal, antibacterial, antifungal, and antiviral effects. nih.gov Furthermore, this compound serves as a precursor for functionalized compounds used in material science and polymer chemistry. evitachem.com

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-6-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKBRTWDQNPRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Dichloro 6 Methoxybenzaldehyde and Analogues

Regioselective Functionalization of Substituted Aromatics

The cornerstone of synthesizing 2,4-dichloro-6-methoxybenzaldehyde lies in the controlled, stepwise introduction of substituents onto an aromatic ring. The regioselectivity of these reactions is paramount to achieving the desired substitution pattern.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. chem-station.com This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. chem-station.com The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of functional groups.

In the context of synthesizing substituted benzaldehydes, the methoxy (B1213986) group can serve as a DMG, directing metalation to the ortho position. However, the presence of other substituents and the relative directing power of different groups must be carefully considered. nih.gov For instance, the O-carbamate group is known to be a more powerful DMG than the methoxy group. nih.gov While aldehydes themselves are incompatible with organolithium reagents, they can be transiently protected in situ to allow for ortho-lithiation. harvard.edu

Key aspects of DoM include:

Choice of Directing Group: The effectiveness of a DMG is crucial for high regioselectivity. chem-station.comnih.gov

Reaction Conditions: DoM reactions are typically conducted at low temperatures (e.g., -78 °C) to prevent side reactions. chem-station.com

Electrophilic Quench: A wide array of electrophiles can be used to trap the organolithium intermediate, introducing diverse functionalities.

Halogenation and Methoxylation Techniques for Aromatic Scaffolds

The introduction of chlorine and methoxy groups onto the aromatic ring requires precise control over regioselectivity. Electron-donating groups like methoxy are typically ortho-, para-directing for electrophilic aromatic substitution, while halogens are deactivating but also ortho-, para-directing. youtube.com

Halogenation: The regioselective halogenation of arenes can be achieved using various reagents and conditions. N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), in fluorinated alcohols like hexafluoroisopropanol (HFIP), have been shown to provide good yields and high regioselectivity for the halogenation of a wide range of aromatic compounds under mild conditions. nih.govacs.org The choice of solvent and halogenating agent is critical to control the position of halogenation.

Methoxylation: The introduction of a methoxy group can be accomplished through several methods. For instance, the methylation of a corresponding hydroxybenzaldehyde with reagents like methyl iodide or methyl sulfate (B86663) is a common approach. orgsyn.org More advanced techniques involve the palladium-catalyzed ortho-C–H methoxylation of aryl halides. This method utilizes a polarity-reversed N-O reagent to install the methoxy group at the ortho position of an aryl halide. nih.gov Copper-catalyzed methoxylation of aryl halides, using cuprous halide as a catalyst and regulated by specific ligands, offers another route under mild conditions. google.com

Aldehyde Group Introduction and Modification

The formyl group is a key functionality of this compound. Its introduction can be achieved through various formylation reactions or by the oxidation of a precursor functional group.

Formylation Reactions (e.g., Vilsmeier-Haack, Rieche)

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent (a chloroiminium salt), which acts as the electrophile. chemistrysteps.comtcichemicals.com This electrophile then attacks the electron-rich aromatic ring, and subsequent hydrolysis yields the corresponding aryl aldehyde. wikipedia.orgchemistrysteps.com The reaction is generally effective for activated aromatic rings, such as those bearing methoxy groups. chemistrysteps.comasiapharmaceutics.info

Rieche Formylation: The Rieche formylation is another method for introducing a formyl group onto electron-rich aromatic compounds. wikipedia.orgsynarchive.com This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). wikipedia.orgcommonorganicchemistry.comdbpedia.org The reaction proceeds via electrophilic aromatic substitution and has been successfully applied to the ortho-formylation of electron-rich phenols. mdpi.com

| Formylation Reaction | Reagents | Substrate Scope |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes and heterocycles organic-chemistry.orgwikipedia.org |

| Rieche | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Electron-rich aromatic compounds wikipedia.orgsynarchive.com |

Oxidation of Precursor Alcohols or Methyl Groups

An alternative strategy for synthesizing benzaldehydes is the oxidation of a corresponding benzyl (B1604629) alcohol or an activated methyl group.

Oxidation of Benzyl Alcohols: The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a fundamental transformation in organic synthesis. nih.gov A variety of methods have been developed to achieve this, including:

TEMPO-based systems: The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a co-oxidant offers a mild and selective method for alcohol oxidation. nih.govorganic-chemistry.org

Metal-catalyzed oxidations: Various transition metal complexes, including those of iridium and molybdenum, can catalyze the dehydrogenative oxidation of alcohols. researchgate.netorganic-chemistry.org For example, a flavin-zinc(II)-cyclen complex can effectively photooxidize 4-methoxybenzyl alcohol to the corresponding benzaldehyde (B42025). nih.gov

DMSO-based oxidations: The Swern and related oxidations utilize dimethyl sulfoxide (B87167) (DMSO) activated by reagents like oxalyl chloride or cyanuric chloride to convert alcohols to aldehydes. organic-chemistry.org

Oxidation of Methyl Groups: Direct oxidation of a methyl group on an aromatic ring to an aldehyde is a more challenging transformation but can be a valuable synthetic route. Specific reagents and conditions are required to achieve this conversion selectively.

Coupling Reactions for Aromatic Scaffold Construction

In some synthetic strategies, the core aromatic scaffold of substituted benzaldehydes can be assembled through cross-coupling reactions. These reactions typically involve the formation of a carbon-carbon bond between two fragments. While not a direct route to this compound from simple precursors in one step, coupling reactions are integral to creating more complex analogues or precursors. nih.govacs.orgacs.orgresearchgate.net For instance, a substituted aryl halide could be coupled with a suitable organometallic reagent to build up the desired aromatic core before subsequent functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) at Halogenated Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the derivatization of aryl halides. libretexts.org The Suzuki-Miyaura coupling, in particular, is widely used for its tolerance of various functional groups and its use of generally stable and less toxic organoboronic acid reagents. organic-chemistry.orglibretexts.org The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoborane species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

In molecules like this compound, the two chlorine atoms offer distinct electronic environments, which can be exploited for regioselective coupling. The chlorine at the C4 position is para to the strongly electron-withdrawing aldehyde group, while the C2 chlorine is ortho to both the aldehyde and the electron-donating methoxy group. This electronic differentiation is crucial for selective functionalization.

Studies on analogous dihalopyrimidine systems provide insight into this selectivity. For instance, the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids shows that reaction conditions can be tuned for high regioselectivity. mdpi.com Microwave-assisted procedures have proven particularly effective in providing C4-substituted pyrimidines efficiently. mdpi.com In the case of 2,4-dichloro-6-methoxypyrimidine, however, coupling with phenylboronic acid led to a mixture of both the C2 and C4 substituted isomers, indicating that the directing effects of the substituents can be complex. mdpi.com For this compound, the C4 position is generally more activated towards oxidative addition due to the influence of the para-aldehyde group, suggesting that selective monocoupling at this position is feasible under carefully controlled conditions.

| Catalyst System | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | Aryl and vinyl triflates | organic-chemistry.org |

| Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Dioxane | Aryl chlorides | organic-chemistry.org |

| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 2,4-Dichloropyrimidines | mdpi.com |

| [Bmim]PF₆ (promoter) | K₂CO₃ | Water | Potassium aryltrifluoroborates | organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing halogen substituents on electron-deficient aromatic rings. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group (in this case, a chloride ion). youtube.com The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is essential to stabilize the negative charge of the intermediate and facilitate the reaction.

In this compound, the aldehyde group at C1 acts as a potent EWG, activating both the C2 and C4 chlorine atoms for SNAr. The regioselectivity of the substitution is a critical consideration. Studies on analogous 2,4-dichloroquinazoline (B46505) systems consistently show that nucleophilic attack by various amines occurs preferentially at the C4 position. nih.gov This regioselectivity is preserved across different reaction conditions, including variations in nucleophiles, solvents, and temperatures. nih.gov This preference is attributed to the greater stabilization of the Meisenheimer complex when the attack occurs at the para position relative to the ring-activating group. A similar outcome would be expected for this compound, where nucleophiles would preferentially displace the C4-chloro substituent.

Sequential substitutions are also possible, allowing for the introduction of two different nucleophiles if the reactivity of the ring is sufficiently high or if the first substitution further activates the remaining halogen. nih.gov

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloroquinazoline | Anilines, Benzylamines | Various (e.g., EtOH, reflux) | 2-Chloro-4-aminoquinazolines | nih.gov |

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃, DMSO, 140 °C | 4-(4-Methoxyphenoxy)benzaldehyde | walisongo.ac.id |

| 2,3-Dichloroquinoxaline | Thiols, Amines | Varies with nucleophile | Substituted quinoxalines | nih.gov |

| ortho-Iodobenzamides | Amines | Pyridine, Room Temp. | ortho-Aminobenzamides | rsc.org |

Isotopic Labeling for Mechanistic and Imaging Studies

Isotopic labeling is an indispensable technique for elucidating reaction mechanisms and for use in molecular imaging studies like Positron Emission Tomography (PET). researchgate.netacs.org The incorporation of isotopes such as ¹³C, ¹⁴C, or deuterium (B1214612) (²H) into the structure of this compound or its analogues allows for detailed tracking of metabolic pathways and reaction kinetics. isc.acnih.gov

Incorporation of Carbon-13 Labels into Aromatic Systems

Carbon-13 (¹³C) is a stable isotope of carbon that is widely used in NMR spectroscopy to study molecular structures and in metabolic flux analysis. nih.govmedchemexpress.comresearchgate.net Several synthetic methods exist for the site-specific incorporation of ¹³C into aromatic rings.

One powerful technique is regio-selective formylation. researchgate.netisc.ac This method involves the directed ortho-metalation of a substituted benzene (B151609) ring using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting aryl anion with a ¹³C-labeled formylating agent, such as ¹³C-labeled N,N-dimethylformamide (DMF) or EtO-¹³CHO. researchgate.netisc.ac This approach allows for the introduction of a ¹³C-labeled aldehyde group at a specific position with high isotopic purity (>99%). isc.ac

Another strategy involves the use of ¹³C-labeled precursors in biosynthetic pathways. For example, using [1-¹³C]-glucose as the sole carbon source for protein overexpression in E. coli results in the specific incorporation of ¹³C at isolated positions in the side chains of aromatic amino acids. nih.gov While primarily used in protein NMR, similar biosynthetic principles can be applied to produce labeled small molecules. nih.gov A one-pot reduction/cross-coupling procedure has also been developed for the synthesis of ¹¹C-labeled benzaldehydes, a method that could be adapted for ¹³C labeling. acs.orgacs.org

| ¹³C-Labeled Precursor | Application/Method | Reference |

|---|---|---|

| EtO-¹³CHO | Regio-selective formylation of lithiated arenes | isc.ac |

| [1-¹³C]-Glucose | Biosynthetic labeling of aromatic amino acids | nih.gov |

| ¹³C-Labeled L-Serine | Tracer for studying cellular proliferation | medchemexpress.com |

| ¹³C-Labeled Palmitic Acid | Tracer for fatty acid metabolism studies | medchemexpress.com |

Synthetic Routes for Labeled Dichloromethoxybenzaldehyde Analogues

Synthesizing an isotopically labeled version of this compound requires a multi-step approach that combines standard organic reactions with specialized labeling techniques.

A plausible route to synthesize 2,4-Dichloro-6-methoxy-[¹³C-formyl]benzaldehyde would start from the commercially available 1,3-dichloro-5-methoxybenzene. The synthetic sequence would be as follows:

Directed Ortho-Metalation: Treatment of 1,3-dichloro-5-methoxybenzene with a strong base such as n-butyllithium (n-BuLi) or LDA at low temperature (e.g., -78 °C). The methoxy group would direct the lithiation to the C2 position (ortho to the methoxy group and flanked by the two chlorine atoms).

¹³C-Formylation: The resulting aryllithium intermediate is then quenched with a ¹³C-labeled electrophile. ¹³C-N,N-dimethylformamide (¹³C-DMF) is a common and effective reagent for this transformation.

Workup: Acidic workup of the reaction mixture would hydrolyze the intermediate to yield the final product, 2,4-Dichloro-6-methoxy-[¹³C-formyl]benzaldehyde.

This general methodology for the regio-selective formylation of substituted benzenes has been shown to produce labeled benzaldehydes in moderate to good yields. isc.ac

For deuterium labeling, a similar strategy could be employed. To obtain a formyl-deuterated analogue, the lithiated intermediate would be quenched with deuterated DMF (DMF-d₇). isc.ac Such labeled compounds are invaluable for studying kinetic isotope effects in reactions involving the aldehyde group. researchgate.net These synthetic strategies provide access to precisely labeled analogues of this compound, which are essential tools for advanced mechanistic and bio-imaging research. rsc.org

Spectroscopic and Structural Characterization in Advanced Chemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In 2,4-Dichloro-6-methoxybenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and aldehyde groups and the electron-donating effect of the methoxy group.

Specific experimental data for the full ¹H NMR spectrum of this compound is not widely available in the public domain. However, a documented synthesis reports a key signal corresponding to the methoxy group protons. uni-regensburg.de

Interactive Data Table: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| -OCH₃ | 3.83 uni-regensburg.de | Singlet (s) | 3H | N/A |

| Aromatic-H | Data not available | - | - | - |

| Aldehyde-H (-CHO) | Data not available | - | - | - |

Solvent: [D6]DMSO

Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The spectrum would be expected to show signals for the aldehydic carbonyl carbon, the aromatic carbons (including those bonded to chlorine, the methoxy group, and the aldehyde group), and the methoxy carbon. While it is mentioned that ¹³C-NMR spectra have been recorded for this compound in research settings, the specific spectral data is not publicly available. uni-regensburg.de

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| -OCH₃ | Data not available |

| Aromatic C | Data not available |

| Aromatic C-Cl | Data not available |

| Aromatic C-OCH₃ | Data not available |

| Aromatic C-CHO | Data not available |

| Carbonyl C=O | Data not available |

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning complex structures by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling relationships, helping to confirm the positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for confirming the connectivity of the substituents (aldehyde, methoxy group, and chlorine atoms) to the aromatic ring.

Detailed 2D NMR spectroscopic data for this compound are not available in the surveyed scientific literature.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic absorption bands would be expected for the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and aldehyde, C-O stretch of the methoxy group, and C-Cl stretches.

Specific FT-IR spectral data for this compound is not reported in the available literature. fu-berlin.de

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | Data not available |

| Aromatic (C-H) | Stretch | Data not available |

| Aldehyde (C-H) | Stretch | Data not available |

| Methoxy (C-O) | Stretch | Data not available |

| Aryl Halide (C-Cl) | Stretch | Data not available |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. In this compound, Raman spectroscopy would also be expected to show characteristic signals for the aromatic ring, the carbonyl group, and the C-Cl bonds.

No specific Raman spectroscopic data for this compound could be retrieved from the surveyed scientific databases.

Interactive Data Table: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Ring Breathing | Data not available |

| Aldehyde (C=O) | Stretch | Data not available |

| Aryl Halide (C-Cl) | Stretch | Data not available |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental technique used to study the electronic transitions within a molecule. By measuring the absorption of ultraviolet and visible light, researchers can identify the presence of chromophores—parts of a molecule that absorb light—and gain insight into the electronic structure. For aromatic compounds like this compound, absorption bands are expected which correspond to π → π* and n → π* transitions associated with the benzene (B151609) ring and the carbonyl group. The positions and intensities of these absorption maxima (λmax) are influenced by the substituent groups on the benzene ring.

Table 1: Electronic Absorption Data for this compound

| Parameter | Value |

|---|---|

| λmax | Data not available |

| Molar Absorptivity (ε) | Data not available |

| Solvent | Data not available |

| Electronic Transition | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. The expected molecular formula for this compound is C8H6Cl2O2, with a calculated exact mass of approximately 203.9796 Da. An HRMS analysis would seek to experimentally measure this mass, providing strong evidence for the compound's identity and confirming its elemental composition by distinguishing it from other potential isomers or compounds with the same nominal mass.

Despite the power of this technique, specific HRMS data confirming the accurate molecular formula of this compound has not been reported in the available literature.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C8H6Cl2O2 |

| Calculated Mass | ~203.9796 Da |

| Measured Mass | Data not available |

| Ionization Mode | Data not available |

X-ray Crystallography for Solid-State Structural Determination

To perform single crystal X-ray diffraction, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. For this compound, this analysis would reveal the planarity of the benzene ring, the orientation of the methoxy and aldehyde functional groups relative to the ring, and the precise lengths of the C-C, C-O, C-H, and C-Cl bonds.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or reported in the surveyed literature. nih.gov Therefore, precise data on its molecular geometry remains undetermined.

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Selected Bond Lengths (Å) | Data not available |

| Selected Bond Angles (°) | Data not available |

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. scirp.orgscirp.org This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. The resulting surface can be color-mapped to highlight different types of close contacts, such as hydrogen bonds and halogen bonds. nih.govnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. nih.gov

For this compound, a Hirshfeld analysis would be expected to reveal interactions such as C-H···O hydrogen bonds, C-H···π interactions, π-π stacking, and halogen bonding involving the chlorine atoms. nih.gov These interactions govern the crystal packing and influence the material's physical properties. As no crystal structure has been reported, a Hirshfeld surface analysis for this specific compound has not been performed. nih.gov

Table 4: Hirshfeld Surface Analysis Summary for this compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| Cl···H/H···Cl | Data not available |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| Other Contacts | Data not available |

Computational Chemistry and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Mechanical (QM) Calculations for Electronic Structure and Geometry

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) Optimizations and Vibrational Frequency Analysis

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For substituted benzaldehydes, the orientation of the aldehyde and methoxy (B1213986) groups relative to the benzene (B151609) ring and the chloro substituents is a key aspect of the geometry.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or torsional modes. For 2,4-dichloro-6-methoxybenzaldehyde, characteristic vibrational modes would include the C=O stretching of the aldehyde group, C-Cl stretching, C-O stretching of the methoxy group, and various aromatic ring vibrations.

Illustrative Data Table: Predicted Vibrational Frequencies for a Substituted Benzaldehyde (B42025) using DFT

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | 1710 |

| Aromatic C=C Stretch | 1605, 1580 |

| C-H (aldehyde) Stretch | 2850 |

| C-O (methoxy) Stretch | 1250 |

| C-Cl Stretch | 830, 790 |

| O-CH₃ Rock | 1180 |

| Ring Breathing | 1020 |

Note: The data in this table is illustrative for a substituted benzaldehyde and not the experimental or calculated values for this compound.

Hartree-Fock (HF) Method Applications in Electronic Structure Calculations

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. wikipedia.orgyoutube.com It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average electric field created by all other electrons. wikipedia.org While DFT includes some electron correlation effects, the HF method neglects them, which can affect the accuracy of the results. wikipedia.orgyoutube.com

HF calculations are often used as a starting point for more advanced computational methods that incorporate electron correlation. They provide a qualitative understanding of the electronic structure and molecular orbitals. ucsb.edu For molecules like this compound, an HF calculation would yield a set of molecular orbitals and their corresponding energies. Comparing HF and DFT results can provide insights into the importance of electron correlation for specific molecular properties. For example, studies on other organic molecules have utilized both DFT and HF methods to derive their molecular geometry and analyze properties like the Mulliken charge distribution. umich.edu

Frontier Molecular Orbital (FMO) Analysis and Electronic Transitions

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the gap between them are crucial for understanding a molecule's chemical reactivity and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gaps

The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack.

Computational studies on various organic compounds routinely calculate HOMO and LUMO energies to assess their electronic characteristics. researchgate.net For instance, in a study on a Schiff base derived from 2-hydroxy-3-methoxybenzaldehyde, DFT was used to determine the frontier molecular orbitals to help explain its structure-activity relationship. researchgate.net

Illustrative Data Table: FMO Analysis for a Substituted Benzaldehyde

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The data in this table is illustrative and does not represent specific calculated values for this compound.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Predictions and Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra, such as UV-Vis spectra. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). mdpi.com

For this compound, TD-DFT calculations would identify the key electronic transitions, such as π → π* and n → π* transitions. The π → π* transitions typically involve the aromatic ring and the carbonyl group, while n → π* transitions involve the non-bonding electrons on the oxygen atoms of the aldehyde and methoxy groups. The calculated spectrum can be compared with experimental UV-Vis data to confirm the electronic structure and transitions. Studies on natural compounds have shown that TD-DFT can predict UV-Vis spectra that correspond satisfactorily with experimental data. mdpi.com

Reactivity and Charge Distribution Analysis

Understanding the distribution of electronic charge within a molecule is essential for predicting its reactivity. The presence of electronegative chlorine atoms and the oxygen atoms of the methoxy and aldehyde groups in this compound creates a non-uniform charge distribution, leading to a molecular dipole moment and reactive sites.

Computational methods can quantify this charge distribution through various population analysis schemes, such as Mulliken population analysis. This analysis assigns partial charges to each atom in the molecule, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). For this compound, the carbonyl carbon of the aldehyde group is expected to be significantly electrophilic (positive charge), making it susceptible to nucleophilic attack. The oxygen atoms and the aromatic ring are likely to be electron-rich. This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.

Molecular Electrostatic Potential (MESP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de It is visualized by mapping the electrostatic potential onto a constant electron density surface. uni-muenchen.de The color scheme of the MESP map indicates the charge distribution, where red represents regions of high electron density (negative potential) and blue signifies regions of low electron density (positive potential). researchgate.net

For aldehydes, the MESP map typically reveals a region of strong negative potential around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a likely site for electrophilic attack. Conversely, the area around the aldehydic hydrogen and the carbon of the carbonyl group usually exhibits a positive potential, indicating susceptibility to nucleophilic attack. In the case of substituted benzaldehydes like this compound, the electron-withdrawing chloro groups and the electron-donating methoxy group influence the electron distribution on the aromatic ring, which is also reflected in the MESP map. These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. wikipedia.org This analysis partitions the total electron population among the constituent atoms, providing insights into the electronic structure and bonding. niscpr.res.inhuntresearchgroup.org.uk The calculated Mulliken charges are dependent on the basis set used in the quantum chemical calculation. wikipedia.orghuntresearchgroup.org.uk

A representative data table from a hypothetical Mulliken population analysis for this compound is presented below. Note that these are illustrative values and the actual charges would depend on the specific computational method and basis set employed.

Table 1: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Atomic Charge (e) |

| C(1) (ring, with CHO) | 0.150 |

| C(2) (ring, with Cl) | 0.200 |

| C(3) (ring) | -0.100 |

| C(4) (ring, with Cl) | 0.180 |

| C(5) (ring) | -0.080 |

| C(6) (ring, with OCH3) | -0.120 |

| C(7) (aldehyde) | 0.250 |

| O(8) (aldehyde) | -0.350 |

| H(9) (aldehyde) | 0.100 |

| Cl(10) (at C2) | -0.150 |

| Cl(11) (at C4) | -0.140 |

| O(12) (methoxy) | -0.300 |

| C(13) (methoxy) | 0.120 |

| H (methoxy) | 0.050 |

Note: The values in this table are for illustrative purposes only.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions within a molecule. materialsciencejournal.orgyoutube.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. The analysis of interactions between filled (donor) and empty (acceptor) NBOs reveals stabilizing hyperconjugative effects. materialsciencejournal.orgresearchgate.net

A hypothetical NBO analysis might reveal the following key interactions:

Table 2: Hypothetical NBO Analysis of Key Hyperconjugative Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O(12) | π(C(5)-C(6)) | 15.5 |

| LP(2) O(12) | σ(C(6)-C(13)) | 8.2 |

| LP(1) Cl(10) | π(C(1)-C(2)) | 5.1 |

| LP(1) Cl(11) | π(C(3)-C(4)) | 4.8 |

| π(C(1)-C(6)) | π(C(7)=O(8)) | 2.3 |

| π(C(2)-C(3)) | π(C(1)-C(6)) | 1.9 |

Note: The values in this table are for illustrative purposes only. LP refers to a lone pair orbital.

These interactions lead to a delocalization of electron density, which contributes to the molecule's resonance stabilization. researchgate.net

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) provides a framework for defining global and local reactivity descriptors that help in understanding and predicting the chemical reactivity of molecules. nih.gov

Global Reactivity Descriptors:

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally corresponds to higher hardness. niscpr.res.in

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. researchgate.netresearchgate.net It is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.net

Local Reactivity Descriptors:

Fukui Functions (f(r)): Indicate the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov The Fukui function helps to identify the most reactive sites for nucleophilic (f+(r)) and electrophilic (f-(r)) attacks. xisdxjxsu.asia A dual descriptor, Δf(r), which is the difference between the electrophilic and nucleophilic Fukui functions, can also be used to predict reactive sites. xisdxjxsu.asia

For this compound, the electrophilic character would be influenced by the presence of the aldehyde group and the chlorine atoms. The calculation of these descriptors would provide a quantitative measure of its reactivity and selectivity in chemical reactions. xisdxjxsu.asia

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 8.90 |

| Electron Affinity (A) | 1.50 |

| Electronegativity (χ) | 5.20 |

| Chemical Hardness (η) | 3.70 |

| Chemical Softness (S) | 0.27 |

| Electrophilicity Index (ω) | 3.65 |

Note: The values in this table are for illustrative purposes only.

Advanced Topological and Non-Covalent Interaction (NCI) Analyses

Advanced topological analyses of the electron density provide a deeper understanding of the chemical bonding and non-covalent interactions within a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Chemical Bonding

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a clear picture of electron localization in a molecule, allowing for the identification of core electrons, valence shells, covalent bonds, and lone pairs. wikipedia.org ELF values range from 0 to 1, where a value close to 1 indicates high electron localization. jussieu.fr

The Localized Orbital Locator (LOL) is another function used to analyze chemical bonding, which is based on the kinetic-energy density. researchgate.net LOL also helps in visualizing regions of high electron localization, providing insights that are often complementary to ELF. researchgate.net

For this compound, an ELF and LOL analysis would distinctly show the localized electron pairs of the C-C, C-H, C-O, and C-Cl covalent bonds, as well as the lone pairs on the oxygen and chlorine atoms. These analyses offer a visual representation of the VSEPR theory in action for the molecule. wikipedia.org

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Critical Points

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful model that defines chemical concepts like atoms and bonds based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org Within this theory, a chemical bond is associated with a bond path, which is a line of maximum electron density connecting two nuclei. wiley-vch.de Along this path lies a bond critical point (BCP), where the electron density is at a minimum along the bond path but a maximum in the perpendicular directions. wiley-vch.denih.gov

The properties of the electron density at the BCP, such as its value (ρ(r_BCP)) and its Laplacian (∇²ρ(r_BCP)), provide information about the nature of the chemical bond. nih.gov For covalent bonds, ρ(r_BCP) is typically large and ∇²ρ(r_BCP) is negative. For closed-shell interactions, such as ionic bonds or van der Waals interactions, ρ(r_BCP) is small and ∇²ρ(r_BCP) is positive. nih.gov

An analysis of the BCPs in this compound would allow for the characterization of all its covalent bonds (C-C, C-H, C=O, C-O, C-Cl). Furthermore, QTAIM can identify and characterize weaker non-covalent interactions, such as intramolecular hydrogen bonds or other steric interactions, which can influence the molecule's conformation and stability. chemrxiv.org

Reduced Density Gradient (RDG) for Weak Intermolecular Interactions

The Reduced Density Gradient (RDG) is a computational method rooted in Density Functional Theory (DFT) that is instrumental in identifying and visualizing non-covalent interactions (NCIs) within and between molecules. protheragen.ai This technique analyzes the electron density (ρ) and its gradient (∇ρ) to reveal regions of weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds. The RDG is a dimensionless quantity that highlights deviations from a uniform electron gas model. protheragen.ai In regions of NCIs, the electron density is relatively low and its gradient is also small, leading to low RDG values. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be distinguished. Generally, strong attractive interactions (like hydrogen bonds) are characterized by negative values, weak interactions (van der Waals) are close to zero, and repulsive steric clashes show positive values.

For a molecule like this compound, RDG analysis can provide significant insights into its supramolecular chemistry. The presence of chlorine atoms, a methoxy group, and an aldehyde functional group allows for a variety of weak intermolecular interactions. For instance, studies on other multi-substituted benzaldehyde derivatives have shown the prevalence of C–H⋯O hydrogen bonds and π–π stacking interactions in their crystal packing. rsc.org In the case of this compound, one would anticipate potential C–H⋯O interactions involving the aldehyde oxygen or the methoxy oxygen.

Furthermore, the chlorine substituents introduce the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile. nih.gov Computational investigations on halogenated organic molecules have utilized methods like RDG to visualize and characterize these bonds. nih.gov For this compound, RDG analysis could reveal potential C–Cl⋯O or C–Cl⋯π interactions, which can influence the molecular assembly in the solid state. The visualization of these interactions typically appears as low-density, low-gradient isosurfaces between the interacting atoms, colored to indicate the nature of the interaction.

A hypothetical RDG analysis of a dimer of this compound might reveal the following interactions, which can be quantified by calculating their interaction energies.

| Interaction Type | Interacting Atoms | Typical Interaction Energy (kcal/mol) | RDG Isosurface Appearance |

|---|---|---|---|

| Hydrogen Bond | C-H···O=C | -2 to -5 | Green to blue disc-like surface |

| Halogen Bond | C-Cl···O | -1 to -4 | Greenish isosurface |

| π-π Stacking | Aromatic Ring - Aromatic Ring | -1 to -3 | Broad, diffuse green isosurface |

| van der Waals | Various | -0.5 to -2 | Large, low-density green isosurfaces |

| Steric Repulsion | Intramolecular (e.g., between ortho substituents) | > 0 | Reddish isosurfaces |

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational chemistry provides tools to model these solvent effects, ranging from implicit continuum models to explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit method where the solvent is treated as a continuous dielectric medium. nih.govprimescholars.com This approach is efficient for calculating how a solvent's polarity affects the geometry, electronic structure, and spectroscopic properties of a solute. primescholars.com

For this compound, changes in solvent polarity are expected to influence its molecular properties. For instance, the dipole moment of the molecule is likely to be larger in polar solvents due to the polarization of the electron density. This, in turn, can affect the energies of the frontier molecular orbitals (HOMO and LUMO). A computational study on a similarly substituted dichlorobenzyl derivative showed that while the frontier molecular orbital energy gap remained largely consistent across different solvents, greater stability was observed in more polar environments. dntb.gov.ua

Spectroscopic properties, such as the frequencies of vibrational modes and electronic absorption maxima, are also sensitive to the solvent. Studies on other aromatic aldehydes and ketones have demonstrated that the solvent's hydrogen-bonding ability and dipolarity/polarizability can cause solvatochromic shifts in UV-Vis spectra. mdpi.com For this compound, polar protic solvents could form hydrogen bonds with the carbonyl oxygen, leading to a stabilization of the excited state and a bathochromic (red) shift in the absorption maximum. The table below illustrates hypothetical shifts in the maximum absorption wavelength (λmax) in different solvents, a common output of computational studies employing methods like Time-Dependent DFT (TD-DFT) with a PCM.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Nature of Interaction |

|---|---|---|---|

| n-Hexane | 1.88 | 295 | Non-polar |

| Chloroform | 4.81 | 302 | Dipolar interactions |

| Ethanol | 24.55 | 308 | Hydrogen bonding, dipolar interactions |

| Water | 80.10 | 312 | Strong hydrogen bonding, high polarity |

Prediction of Spectroscopic Parameters from Computational Models (e.g., NMR Chemical Shifts)

Computational modeling is a powerful tool for predicting spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shift prediction being a prominent application. Density Functional Theory (DFT), often using the Gauge-Including Atomic Orbital (GIAO) method, can calculate the isotropic shielding values of nuclei in a molecule. modgraph.co.ukscm.com These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). youtube.com This predictive capability is invaluable for structure elucidation and verification.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR spectra. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov For substituted aromatic systems, calculated chemical shifts can achieve a high degree of accuracy, often with a mean absolute error of less than 0.1 ppm for ¹H and 1.5 ppm for ¹³C when appropriate computational models are used. youtube.com

The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus. For instance, the aldehyde proton would be significantly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring. The aromatic protons would show distinct shifts based on their position relative to the electron-withdrawing chloro groups and the electron-donating methoxy group. Similarly, the carbon chemical shifts would be influenced by these substituents. The carbonyl carbon would appear at a low field, and the aromatic carbons bonded to the chlorine atoms would be deshielded.

A comparison of theoretically predicted and experimentally measured NMR chemical shifts serves as a rigorous test of the assigned structure. Below is a hypothetical data table illustrating such a comparison for this compound.

| Atom | Predicted ¹³C Chemical Shift (δ, ppm) | Hypothetical Experimental ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Hypothetical Experimental ¹H Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| C=O | 189.5 | 188.9 | - | - |

| C1 (C-CHO) | 130.2 | 129.8 | - | - |

| C2 (C-Cl) | 138.1 | 137.5 | - | - |

| C3 | 125.4 | 125.0 | 7.45 | 7.42 |

| C4 (C-Cl) | 135.9 | 135.2 | - | - |

| C5 | 123.8 | 123.5 | 7.15 | 7.12 |

| C6 (C-OCH₃) | 160.7 | 160.1 | - | - |

| -OCH₃ | 56.8 | 56.5 | 3.95 | 3.92 |

| -CHO | - | - | 10.30 | 10.25 |

Chemical Transformations and Derivatization Strategies

Reactions at the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily undergoes a range of reactions, including condensations, oxidations, and reductions.

The reaction of 2,4-dichloro-6-methoxybenzaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.orgmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgnih.gov The formation of the C=N double bond is a reversible process, and the stability of the resulting imine can vary. libretexts.orgmasterorganicchemistry.com

The general mechanism for imine formation proceeds through the following steps:

Nucleophilic attack: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water). libretexts.org

Elimination of water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen, yielding the neutral imine product. libretexts.org

These reactions are synthetically useful for introducing nitrogen-containing moieties and for the preparation of various heterocyclic compounds.

The Knoevenagel condensation is a key reaction for forming carbon-carbon bonds, often utilized in the synthesis of chalcones and other α,β-unsaturated ketones. rsc.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, in the presence of a basic catalyst. rsc.org For this compound, this reaction would typically involve its condensation with an acetophenone (B1666503) derivative to yield a chalcone (B49325).

The general scheme for a Knoevenagel-type condensation leading to a chalcone is as follows:

An active methylene compound (e.g., a ketone) is deprotonated by a base to form a carbanion.

The carbanion acts as a nucleophile and attacks the carbonyl carbon of this compound.

The resulting aldol-type intermediate undergoes dehydration to form the α,β-unsaturated chalcone.

These chalcone derivatives are of interest due to their diverse biological activities and as precursors for the synthesis of flavonoids and other heterocyclic systems.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde to a carboxylic acid, 2,4-dichloro-6-methoxybenzoic acid, can be achieved using a variety of oxidizing agents. sigmaaldrich.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). This conversion is a fundamental transformation in organic synthesis.

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (2,4-dichloro-6-methoxyphenyl)methanol. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is a standard method for the synthesis of substituted benzyl (B1604629) alcohols.

Modifications of the Aromatic Ring

The dichlorinated and methoxy-substituted aromatic ring of the molecule can also undergo further chemical modifications.

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the aromatic ring. masterorganicchemistry.comleah4sci.com The existing substituents (two chlorine atoms and a methoxy (B1213986) group) on the benzene (B151609) ring of this compound will direct any incoming electrophile to a specific position. The methoxy group is an activating, ortho-, para-director, while the chlorine atoms are deactivating, ortho-, para-directors. The aldehyde group is a deactivating, meta-director. The interplay of these directing effects will determine the regioselectivity of further substitution.

A common EAS reaction is nitration, which involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. leah4sci.comyoutube.com The precise location of nitration on the this compound ring would depend on the relative activating and directing strengths of the existing substituents.

The chlorine atoms on the aromatic ring can potentially be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNA) reaction. nih.govresearchgate.net This type of reaction is generally favored when the aromatic ring is activated by electron-withdrawing groups. nih.gov While the methoxy group is electron-donating, the aldehyde and the other chlorine atom are electron-withdrawing, which can facilitate nucleophilic attack.

Reactions with nucleophiles such as phenols and amines can lead to the formation of diaryl ethers and arylamines, respectively. nih.govwalisongo.ac.idresearchgate.net The reaction conditions, such as the choice of solvent, base, and temperature, are crucial for the success of these substitution reactions. nih.gov For instance, the displacement of a halogen by an amine is a common method for the synthesis of substituted anilines. researchgate.net The regioselectivity of the substitution (i.e., which of the two chlorine atoms is replaced) will depend on the electronic and steric environment of each halogen.

Transformations Involving the Methoxy Group

The methoxy group at the C6 position of this compound is a key site for chemical modification, enabling the synthesis of various derivatives.

Demethylation to Hydroxybenzaldehydes

The conversion of this compound to 2,4-dichloro-6-hydroxybenzaldehyde (B1332113) is a critical demethylation reaction. This transformation replaces the methoxy group with a hydroxyl group, yielding a product with altered reactivity and potential for further functionalization. The resulting 2,4-dichloro-6-hydroxybenzaldehyde is a valuable intermediate in organic synthesis. uni.lusigmaaldrich.com

Alkylation or Acylation of the Hydroxy Group

Following demethylation, the newly introduced hydroxyl group in 2,4-dichloro-6-hydroxybenzaldehyde can undergo alkylation or acylation. These reactions involve the addition of an alkyl or acyl group, respectively, to the oxygen atom of the hydroxyl group. Such modifications are crucial for creating a diverse array of ethers and esters, further expanding the synthetic utility of the original benzaldehyde (B42025) scaffold. Acylation reactions, in particular, are noted for their high chemoselectivity. researchgate.netresearchgate.net

Synthesis of Polycyclic and Heterocyclic Systems from this compound Precursors

The aldehyde functional group of this compound and its derivatives serves as a reactive handle for the construction of various polycyclic and heterocyclic structures.

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrazolines, Pyrazoles, Triazines)

Pyrazolines and Pyrazoles: The synthesis of pyrazoline derivatives often involves the cyclization of chalcones, which can be formed from benzaldehydes, with hydrazine (B178648) hydrate. mdpi.comnih.gov These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are of significant interest in medicinal chemistry. nih.govnih.gov The synthesis can be optimized by considering parameters such as temperature and reaction time. nih.gov Pyrazoles, which are aromatic, can be prepared by reacting a 1,3-dicarbonyl compound with hydrazine. youtube.com

Triazines: this compound derivatives can be utilized in the synthesis of triazines. For instance, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604) is an important intermediate. google.com The synthesis of substituted 1,3,5-triazines often starts from cyanuric chloride, where the chlorine atoms are sequentially substituted by nucleophiles. researchgate.netmdpi.com The reactivity of the chlorine atoms decreases as more are substituted. mdpi.com

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | General Synthetic Approach | Key Reactants |

|---|---|---|

| Pyrazolines | Cyclization of chalcones with hydrazine hydrate | Benzaldehyde derivative, Acetophenone derivative, Hydrazine hydrate |

| Pyrazoles | Reaction of 1,3-dicarbonyl compounds with hydrazine | 1,3-Dicarbonyl compound, Hydrazine |

| Triazines | Sequential nucleophilic substitution of cyanuric chloride | Cyanuric chloride, Various nucleophiles |

Synthesis of Oxygen-Containing Heterocycles (e.g., Coumarins)

Coumarins, which are benzopyran-2-one derivatives, can be synthesized from salicylaldehyde (B1680747) precursors through various methods, including the Wittig reaction. clockss.org The presence of a methoxy group on the salicylaldehyde can facilitate the formation of the coumarin (B35378) ring. clockss.org The synthesis of coumarin derivatives is a significant area of research due to their wide range of biological activities. nih.govsemanticscholar.orgbeilstein-journals.org One common method involves the Knoevenagel condensation of substituted salicylaldehydes with compounds containing an active methylene group. nih.govlew.ro

Table 2: Methods for Coumarin Synthesis

| Reaction Name | Description | Starting Materials |

|---|---|---|

| Wittig Reaction | Reaction of an aldehyde with a phosphonium (B103445) ylide | Salicylaldehyde derivative, Phosphonium ylide |

| Knoevenagel Condensation | Condensation of an aldehyde with an active methylene compound | Salicylaldehyde derivative, Active methylene compound |

| Perkin Reaction | Condensation of an aromatic aldehyde with an acid anhydride | Aromatic aldehyde, Acid anhydride |

| Pechmann Condensation | Condensation of a phenol (B47542) with a β-ketoester | Phenol, β-ketoester |

Metal Complexation with Derivatives (e.g., Schiff Base Copper(II) Complexes)

Derivatives of this compound, particularly Schiff bases formed from the reaction of the aldehyde with primary amines, are excellent ligands for forming metal complexes. Schiff base ligands derived from substituted benzaldehydes can coordinate with metal ions like copper(II) to form stable complexes. mdpi.comchemrevlett.comnih.gov These complexes often exhibit interesting geometries, such as distorted octahedral or square planar, and have been extensively studied for their potential applications. mdpi.comnih.govresearchgate.net The synthesis of these complexes typically involves the reaction of the Schiff base ligand with a corresponding metal salt in a suitable solvent. mdpi.comnih.gov

Table 3: Characteristics of Schiff Base Copper(II) Complexes

| Feature | Description |

|---|---|

| Ligand Type | Schiff bases derived from substituted benzaldehydes and primary amines |

| Metal Ion | Copper(II) (Cu²⁺) |

| Common Geometries | Distorted octahedral, Square planar |

| Synthesis | Reaction of Schiff base ligand with a copper(II) salt |

An in-depth examination of the preclinical pharmacology and mechanistic biology of the chemical compound this compound reveals its significance as a versatile precursor and highlights the functional roles of structurally related molecules in complex biological systems. This article explores its utility in the synthesis of bioactive molecules and delves into the molecular interactions of similar substituted benzaldehydes, providing insights into potential therapeutic applications.

Future Research Directions and Unaddressed Avenues for 2,4 Dichloro 6 Methoxybenzaldehyde

The unique substitution pattern of 2,4-dichloro-6-methoxybenzaldehyde, featuring an electron-donating methoxy (B1213986) group and two electron-withdrawing chlorine atoms ortho and para to the aldehyde, presents a rich scaffold for future chemical and biological exploration. While it serves as a valuable intermediate, its full potential remains largely untapped. The following sections outline key areas for future research that could unlock novel applications and a deeper understanding of this compound and its derivatives.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,4-Dichloro-6-methoxybenzaldehyde with high purity?

- Methodological Answer : A general approach involves refluxing substituted benzaldehyde precursors with halogenating agents (e.g., SOCl₂ or Cl₂ gas) under controlled conditions. For example, a modified procedure from substituted benzaldehyde reactions (as in ) can be adapted: dissolve the precursor in absolute ethanol, add catalytic glacial acetic acid, and reflux with chlorinating agents. Post-reaction, solvent removal under reduced pressure and recrystallization in ethanol can yield high-purity product . Characterization via NMR (¹H/¹³C) and HPLC (as described in ) is critical to confirm structural integrity and purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : To confirm substitution patterns (e.g., methoxy and chloro groups at positions 2, 4, and 6) via chemical shifts and coupling constants .

- High-Performance Liquid Chromatography (HPLC) : For quantifying purity, as demonstrated in phenolic aldehyde analysis (), using a C18 column and UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with chlorine substituents .

Q. How can solubility and stability be optimized for this compound in experimental settings?

- Methodological Answer : Solubility screening in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., dichloromethane) is essential. notes that methoxybenzaldehyde derivatives are typically soluble in ethanol (8.45 mg/mL at 25°C) but may require sonication for full dissolution . For stability, store the compound in amber vials at 0–6°C to prevent photodegradation and hydrolysis, as recommended for similar aldehydes in .

Advanced Research Questions

Q. How to design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity using broth microdilution (e.g., against Gram-positive/negative bacteria, fungi) with MIC/MBC endpoints, referencing protocols in for triazole-benzaldehyde derivatives .

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293), with dose ranges (1–100 µM) and positive controls (e.g., doxorubicin). Include solvent-only controls to rule out ethanol/DMSO artifacts .

- Mechanistic studies : Employ molecular docking to predict interactions with target enzymes (e.g., cytochrome P450), validated by enzymatic inhibition assays .

Q. How to resolve contradictions in reported reaction mechanisms involving chloro-methoxybenzaldehyde derivatives?

- Methodological Answer :

- Systematic kinetic studies : Compare reaction rates under varying conditions (temperature, solvent polarity) to identify rate-determining steps. For example, ’s EFSA guidelines emphasize reproducibility across ≥3 independent trials to validate mechanistic hypotheses .

- Isotopic labeling : Use deuterated analogs (e.g., 4-Methoxybenzaldehyde-α-d1, as in ) to track substituent effects on reaction pathways .

- Computational modeling : Apply DFT calculations (e.g., Gaussian 09) to simulate intermediates and transition states, aligning with experimental data .

Q. What strategies mitigate risks when handling this compound in laboratory settings?

- Methodological Answer :

- Exposure controls : Use fume hoods and respirators with organic vapor cartridges during synthesis, as specified in for aldehydes .

- Waste management : Neutralize aldehyde residues with sodium bisulfite before disposal to prevent environmental release .

- Emergency protocols : Immediate ethanol rinsing for skin contact and medical consultation for inhalation exposure, per ’s first-aid measures .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data between similar chloro-methoxybenzaldehydes?

- Methodological Answer :

- Meta-analysis : Compile data from structurally analogous compounds (e.g., 2-Hydroxy-4-methoxybenzaldehyde in ) to identify trends in substituent effects .

- Dose-response reevaluation : Ensure activity studies use standardized concentrations (e.g., molarity vs. weight/volume) and account for batch-to-batch purity variations via HPLC .

- Species-specific testing : Cross-validate results in multiple model organisms (e.g., zebrafish, murine models) to rule out species-dependent metabolic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。